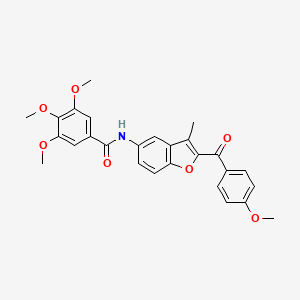

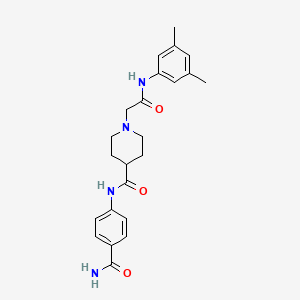

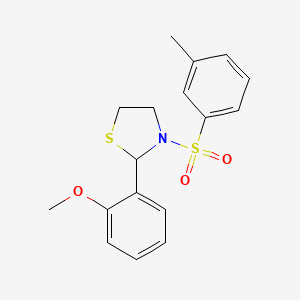

N-(4-butylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-butylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as BMIQ or GW405833, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of indole-2-carboxamides and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Applications De Recherche Scientifique

Cellular Mechanisms and Cyclo-Oxygenase Role

Research on acetaminophen, a compound with a similar functional group (acetamide), elucidates its mechanism of action involving cyclo-oxygenase inhibition, primarily affecting the central nervous system. This action is attributed to reducing the active oxidized form of cyclo-oxygenase, rather than directly inhibiting the enzyme's active site, offering a therapeutic window for tissue-selective drugs (Lucas et al., 2005).

Chemoselective Acetylation and Drug Synthesis

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide highlights the synthetic utility of acetamide derivatives in drug development. This process is critical for the synthesis of antimalarial drugs, showcasing the importance of acetamide groups in pharmaceutical chemistry (Magadum & Yadav, 2018).

Comparative Metabolism Studies

A study on chloroacetamide herbicides reveals the metabolic activation pathways leading to DNA-reactive products, emphasizing the significance of acetamide derivatives in understanding toxicological profiles and the development of safer herbicides (Coleman et al., 2000).

Antimicrobial Activity of Acetamide Derivatives

The synthesis and evaluation of (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives for their antimicrobial properties underline the potential of acetamide derivatives in combating bacterial and fungal infections. This research contributes to the ongoing search for new antimicrobial agents (Debnath & Ganguly, 2015).

Analytical Methods for NSAIDs

The development of rapid analytical methods for the estimation of NSAIDs like paracetamol and ibuprofen in bulk and tablet formulations underlines the relevance of acetamide derivatives in pharmaceutical analysis. Such methods facilitate quality control and ensure the therapeutic efficacy of medicinal products (Kanthale et al., 2020).

Propriétés

IUPAC Name |

N-(4-butylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-3-4-7-15-10-12-16(13-11-15)23-21(25)20(24)19-14(2)22-18-9-6-5-8-17(18)19/h5-6,8-13,22H,3-4,7H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPRGNPXQUNOFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-butylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(2-Chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(5-chloro-2-methylsulfanylpyrimidin-4-yl)methanone](/img/structure/B2703059.png)

![2-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2703069.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2703075.png)

![5-[2-(2,2-Difluoroethyl)-4-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2703077.png)

![N-(2-ethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2703080.png)